![molecular formula C12H11N3O4S B4887192 3-nitro-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B4887192.png)
3-nitro-N-(3-pyridinylmethyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives involves strategic reactions facilitating the integration of sulfonamide functionalities with pyridine and nitro groups. For instance, a simple one-pot synthesis method has been described for N-pyridin-3-yl-benzenesulfonamide, showing a high yield and demonstrating the compound's structural integrity through spectral data obtained from FTIR, 1HNMR, and 13CNMR analyses (Ijuomah, Ike, & Obi, 2022).
Molecular Structure Analysis
The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide were reported, highlighting the compound's conformation and hydrogen bonding patterns, which influence its structural characteristics (Jacobs, Chan, & O'Connor, 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives engage in various chemical reactions, including fluorescence quenching, indicating their potential in spectroscopic applications. Such compounds have been examined for their in vitro antibacterial and cytotoxicity towards human cancer cell lines, suggesting their chemical reactivity and potential biological applications (Gomathi & Selvameena, 2018).
Physical Properties Analysis
The crystal structure of related compounds, such as 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, reveals the characteristic features of benzenesulfonamide derivatives, including the arrangement of N-phenyl rings and the formation of dimers via hydrogen bonds, which are crucial for understanding the physical properties (Główka, Olubek, & Olczak, 1995).
Chemical Properties Analysis
Investigations into the structural-affinity relationships of chlorinated pyrrolidinone-bearing benzenesulfonamides against human carbonic anhydrase isoforms indicate the influence of molecular modifications on chemical properties and binding affinity. These studies contribute to the understanding of the chemical properties and potential therapeutic applications of benzenesulfonamide derivatives (Balandis et al., 2020).
properties
IUPAC Name |
3-nitro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-15(17)11-4-1-5-12(7-11)20(18,19)14-9-10-3-2-6-13-8-10/h1-8,14H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKZTHYZXNSUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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